molecular formula C10H15Cl2F3N4 B2710594 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride CAS No. 1329672-94-7

1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride

Cat. No.: B2710594
CAS No.: 1329672-94-7
M. Wt: 319.15
InChI Key: HTZFLWQPDKTQGG-UHFFFAOYSA-N
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Description

1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It features a piperidine ring substituted with a pyrimidine moiety containing a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-piperidone with 6-(trifluoromethyl)pyrimidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine moiety can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

    Pyrimidifen: An acaricide with a similar pyrimidine structure but different substituents.

    Flupentiofenox: A trifluoroethyl thioether derivative with potent acaricidal activity.

Uniqueness: 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride is unique due to its specific combination of a piperidine ring and a trifluoromethyl-substituted pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-9(16-6-15-8)17-3-1-7(14)2-4-17;;/h5-7H,1-4,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZFLWQPDKTQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate (1.42 g, 4.1 mmol) in dichloromethane (20 mL) was added HCl (2 M in diethylether, 10.2 mL, 20.5 mmol) and the reaction mixture was stirred at room temperature for 18 hours. The mixture was filtered and the white precipitate was washed with dichloromethane and diethylether and dried to afford the title compound (1.27 g, 97%) as a white solid.
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
97%

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